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Introduction

SRT1720 monohydrochloride is a synthetic small molecule that has been widely investigated
for its potential therapeutic benefits in various age-related and metabolic diseases. It is often
described as a specific activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase that
plays a crucial role in cellular metabolism, stress resistance, and longevity.[1][2] Animal studies
have demonstrated the efficacy of SRT1720 in extending lifespan, improving metabolic health
in models of obesity and type 2 diabetes, reducing inflammation, and showing potential in
cancer models.[3][4][5]

These application notes provide a comprehensive overview of the use of SRT1720 in animal
models, including detailed protocols, quantitative data from key studies, and visualizations of
relevant signaling pathways. It is important to note that while the majority of research points to
SRT1720 acting as a SIRT1 activator, some studies have questioned the direct activation
mechanism, suggesting its effects might be indirect or dependent on experimental conditions.
[6][7] Researchers should consider this ongoing discussion when interpreting their results.

Data Presentation: Efficacy of SRT1720 in Animal
Models
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The following tables summarize the quantitative data from various preclinical studies
investigating the effects of SRT1720 in different animal models.

Table 1: Effects of SRT1720 on Lifespan and Healthspan in Mice
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m-
dependent
dilation.[9]
[10]

No
significant
effect on
lowering
plasma
30 glucose or
ob/ob Mice Hfgh-Fat mg/kg/day  Oral 13 days |m.provmg
Diet (HFD) & 100 Gavage mitochondr
mg/kg/day ial capacity
was
observed
in this
particular
study.[6]

Table 2: Effects of SRT1720 on Metabolic Parameters in Rodent Models of Diabetes and
Obesity
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Table 3: Anti-inflammatory and Anti-cancer Effects of SRT1720 in Mouse Models
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Experimental Protocols
Protocol 1: Lifespan and Healthspan Study in Mice on
Standard and High-Fat Diets

Objective: To evaluate the long-term effects of SRT1720 on lifespan and age-related

physiological decline.

Animal Model: C57BL/6J mice.
Methodology:

e Animal Housing and Diet:

o House mice under standard conditions (20-25°C, 12-hour light/dark cycle) with ad libitum
access to food and water.[2][3]

o At 6 months of age, divide mice into four groups:

= Standard Diet (SD): AIN-93G.[3]
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» SD + SRT1720: AIN-93G supplemented with 1.33 g/kg SRT1720 (to achieve ~100
mg/kg/day).[3]

» High-Fat Diet (HFD): AIN-93G modified to provide 60% of calories from fat.[3]

» HFD + SRT1720: HFD supplemented with 2 g/kg SRT1720 (to achieve ~100
mg/kg/day).[3]

e Drug Administration:
o SRT1720 is incorporated directly into the diet for continuous administration.
¢ Monitoring and Data Collection:
o Record survival daily.
o Measure body weight and food intake bi-weekly.[17]
o Perform healthspan assessments at regular intervals (e.g., 13, 18, 24 months of age):

= Motor Coordination: Rotarod performance test. Acclimatize mice to the rotarod at a
constant speed before testing. Conduct multiple trials with accelerating speed (e.g., 4 to
40 rpm over 5 minutes) and record latency to fall.[3][17]

= Body Composition: Measure fat and lean mass using nuclear magnetic resonance
(NMR) spectroscopy.[17][18]

» Metabolic Health: Perform glucose tolerance tests (GTT) and insulin tolerance tests
(ITT). Measure serum levels of cholesterol, LDL, and markers of liver and kidney
function (AST, creatinine).[3]

e Necropsy and Histology:

o Perform necropsies on moribund or deceased animals to determine the cause of death
and assess pathology.

o Collect tissues for histological analysis to evaluate age-related changes and pathologies.
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Caption: Workflow for a long-term SRT1720 lifespan and healthspan study in mice.

Protocol 2: Evaluation of SRT1720 in a Diet-Induced
Obesity (DIO) Mouse Model

Objective: To assess the efficacy of SRT1720 in improving metabolic parameters in a mouse
model of type 2 diabetes.

Animal Model: C57BL/6J mice.
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Methodology:
 Induction of Obesity:

o Feed male C57BL/6J mice a high-fat diet (60% of calories from fat) for a specified period
(e.g., 10 weeks) to induce obesity and insulin resistance.[4]

e Drug Administration:
o Prepare SRT1720 monohydrochloride for oral gavage.

o Administer SRT1720 (e.g., 100 mg/kg body weight) or vehicle control once daily by oral
gavage.[4]

e Metabolic Phenotyping:
o Glucose Homeostasis:
= Monitor fed and fasting blood glucose levels regularly.

» Perform an intraperitoneal glucose tolerance test (IPGTT): After a period of fasting,
administer a glucose bolus (e.g., 2 g/kg) intraperitoneally and measure blood glucose at
various time points (e.g., 0, 15, 30, 60, 120 minutes).[19]

» Perform an insulin tolerance test (ITT): Administer insulin intraperitoneally and measure
blood glucose at specified intervals.[19]

o Plasma Analysis:
» Collect blood samples to measure plasma insulin levels.[19]
o Tissue Analysis:
o At the end of the study, harvest tissues such as skeletal muscle.

o Measure mitochondrial capacity by assessing citrate synthase activity.[19]
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Caption: Experimental workflow for evaluating SRT1720 in a DIO mouse model.

Protocol 3: In Vivo Anti-Tumor Efficacy in a Multiple
Myeloma Xenograft Model

Objective: To determine the anti-cancer activity of SRT1720 in a mouse xenograft model of

multiple myeloma.

Animal Model: Severe combined immunodeficient (SCID) mice.

Methodology:

e Tumor Cell Implantation:
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o Subcutaneously inject human multiple myeloma cells (e.g., RPMI-8226) into the right flank
of SCID mice.

Tumor Growth and Randomization:

o Monitor tumor growth by measuring tumor volume.

o When tumors reach a palpable size (e.g., ~100 mm3), randomize mice into treatment and
control groups.[5]

Drug Administration:

o Administer SRT1720 (e.g., 200 mg/kg) or vehicle control intravenously.[5]

o The treatment schedule can be, for example, two consecutive days per week for a total of
7 weeks.[5]

Efficacy Evaluation:

o Measure tumor volume regularly (e.g., twice a week) using calipers.

o Monitor animal body weight and overall health for any signs of toxicity.

Endpoint Analysis:

o At the end of the study, euthanize the mice and harvest the tumors.

o Perform immunohistochemical (IHC) analysis on tumor sections for markers of apoptosis
(e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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